molecular formula C4H10ClF2N B2424354 2,2-Difluorobutan-1-amine hydrochloride CAS No. 1384428-33-4

2,2-Difluorobutan-1-amine hydrochloride

Cat. No.: B2424354
CAS No.: 1384428-33-4
M. Wt: 145.58
InChI Key: VKQSCJGLPNANAW-UHFFFAOYSA-N
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Description

2,2-Difluorobutan-1-amine hydrochloride is a chemical compound with the molecular formula C4H10ClF2N It is a derivative of butan-1-amine, where two hydrogen atoms on the second carbon are replaced by fluorine atoms

Scientific Research Applications

2,2-Difluorobutan-1-amine hydrochloride has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, where difluoromethylating agents are used to introduce the CF2 group into the molecule . This process can be carried out under various conditions, including the use of metal-based catalysts and radical chemistry .

Industrial Production Methods

Industrial production of 2,2-Difluorobutan-1-amine hydrochloride may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific methods and conditions can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorobutan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobutanone derivatives, while substitution reactions can produce a wide range of functionalized amines .

Mechanism of Action

The mechanism of action of 2,2-Difluorobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can significantly alter the compound’s reactivity and binding affinity, making it a valuable tool in studying enzyme interactions and receptor binding . The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,2-Difluorobutan-1-amine hydrochloride include other fluorinated amines and butan-1-amine derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific molecular structure, which provides unique reactivity and binding properties. The presence of two fluorine atoms on the second carbon atom enhances its stability and reactivity, making it particularly useful in various chemical and biological applications .

Properties

IUPAC Name

2,2-difluorobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2N.ClH/c1-2-4(5,6)3-7;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQSCJGLPNANAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384428-33-4
Record name 2,2-difluorobutan-1-amine hydrochloride
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